molecular formula C15H14N2O3S B5605646 (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 2621-98-9

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B5605646
CAS No.: 2621-98-9
M. Wt: 302.4 g/mol
InChI Key: DRDKNAUOBNKFGM-IZZDOVSWSA-N
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Description

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound that features both phenyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of a phenylprop-2-enamide derivative with a sulfonamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenyl-N-(4-aminophenyl)prop-2-enamide
  • (2E)-3-phenyl-N-(4-methylphenyl)prop-2-enamide
  • (2E)-3-phenyl-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to the presence of the sulfamoyl group, which can impart different chemical and biological properties compared to similar compounds with other substituents.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)(H2,16,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDKNAUOBNKFGM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-98-9
Record name NSC133366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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